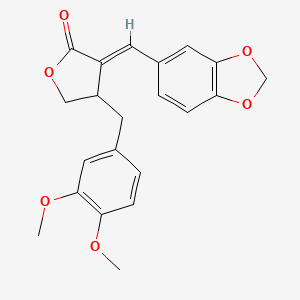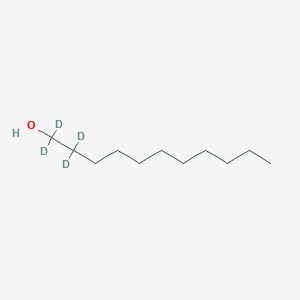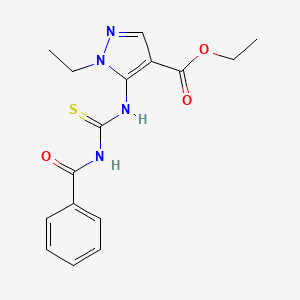
rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol: is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol typically involves multiple steps. The initial step often includes the preparation of the bromotetrahydropyran intermediate, which is then coupled with a phenyl group under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- rac-(2R,4S)-2-(pyridin-4-yl)oxan-4-amine
- rac-(2R,4S)-4-bromo-2-methyloxane
- rac-(2R,4S)-2-(aminomethyl)oxan-4-ol
Uniqueness: rac-(4-((2R,4S)-4-bromotetrahydro-2H-pyran-2-yl)phenyl)(oxo)-lambda4-azanol is unique due to its specific structural features and the presence of the oxo-lambda4-azanol moiety. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H12BrNO3 |
|---|---|
Molekulargewicht |
286.12 g/mol |
IUPAC-Name |
(2S,4R)-4-bromo-2-(4-nitrophenyl)oxane |
InChI |
InChI=1S/C11H12BrNO3/c12-9-5-6-16-11(7-9)8-1-3-10(4-2-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m1/s1 |
InChI-Schlüssel |
HQZMHSCDIFXFHU-KOLCDFICSA-N |
Isomerische SMILES |
C1CO[C@@H](C[C@@H]1Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1COC(CC1Br)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-methyl-2-(pyridin-3-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]methanol](/img/structure/B12309867.png)
![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)


![1-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B12309892.png)

![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)

![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)

